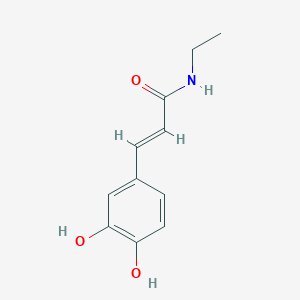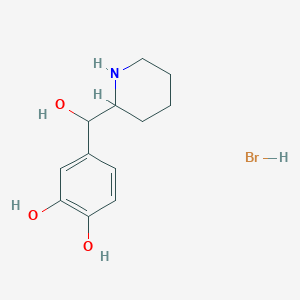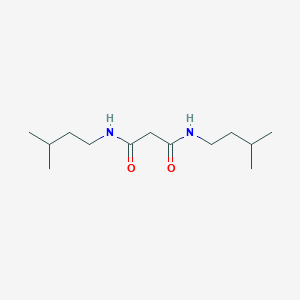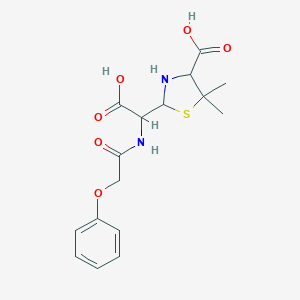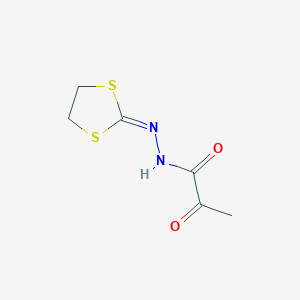
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBIC, and it is a derivative of imidazoline. BBIC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of BBIC is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are found throughout the body and are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. By activating these receptors, BBIC can modulate these processes and produce its biochemical and physiological effects.
Biochemical and Physiological Effects:
BBIC has been found to have a wide range of biochemical and physiological effects. In addition to the effects mentioned above, BBIC has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make BBIC a potentially valuable tool for researchers studying various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BBIC is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, BBIC is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of BBIC is its potential toxicity. While it has been shown to be safe at certain doses, high doses of BBIC can be toxic and may cause adverse effects.
Zukünftige Richtungen
There are many potential future directions for research involving BBIC. One area of interest is the development of BBIC-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of BBIC and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of BBIC at various doses, which will be critical for its future use as a research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of BBIC involves the reaction of p-bromobenzaldehyde and o-chlorobenzylamine with 2-phenyl-2-imidazoline-5-one. This reaction produces a yellow crystalline solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBIC has been used in various scientific research applications, including studies on the cardiovascular system, central nervous system, and cancer research. In cardiovascular research, BBIC has been found to have vasodilatory effects, which can help reduce blood pressure and improve blood flow. In central nervous system research, BBIC has been shown to have anxiolytic and sedative effects, making it a potential treatment option for anxiety and sleep disorders. In cancer research, BBIC has been found to have anti-tumor effects, making it a potential treatment option for various types of cancer.
Eigenschaften
CAS-Nummer |
126245-15-6 |
|---|---|
Produktname |
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one |
Molekularformel |
C23H15BrClN3O |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
InChI-Schlüssel |
VKXIUXNIQXZVAI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Synonyme |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(2-chlorophenyl)methylideneamin o]-2-phenyl-imidazol-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




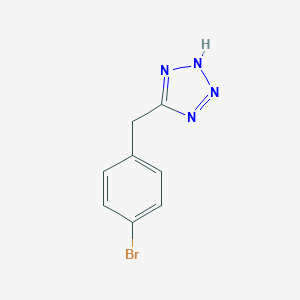
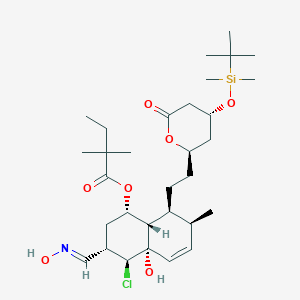
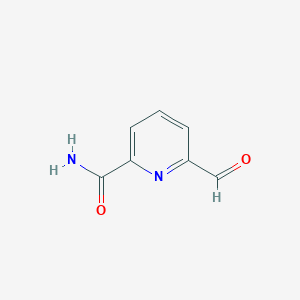
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)


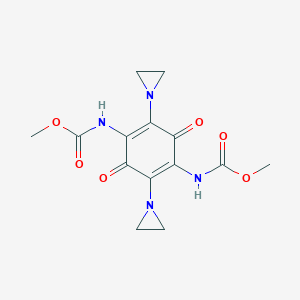
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
